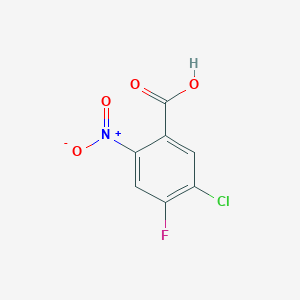
3-cyclopropylbenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropylbenzene-1-thiol is an aromatic thiol compound with the molecular formula C9H10S It features a benzene ring substituted with a cyclopropyl group and a thiol group at the 1-position
Safety and Hazards
The safety and hazards associated with 3-cyclopropylbenzene-1-thiol would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures to minimize risk. This includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal procedures .
Direcciones Futuras
The future directions in the study and application of compounds like 3-cyclopropylbenzene-1-thiol could involve further exploration of their synthesis, properties, and potential uses. Advances in computational power and artificial intelligence are enabling new research questions to be tackled in the field of chemistry . The use of “click chemistry” for the synthesis of complex structures from smaller modules is a promising approach .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 3-cyclopropylbenzene-1-thiol, can be achieved through several methods:
Reaction with Elemental Sulfur: Aromatic compounds can react with elemental sulfur in the presence of catalysts such as anhydrous aluminum chloride.
Aryl Magnesium Halides: Aryl magnesium halides can react with elemental sulfur followed by decomposition with diluted acids or water to yield aryl thiols.
High-Temperature Reactions: Halogenated aromatic hydrocarbons can react with hydrogen sulfide at high temperatures to produce aromatic thiols.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclopropylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-cyclopropylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins containing cysteine residues.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of polymers and other materials due to its reactive thiol group.
Mecanismo De Acción
The mechanism of action of 3-cyclopropylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially modulating their activity through thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
Similar Compounds
Thiophenol: An aromatic thiol with a simpler structure, lacking the cyclopropyl group.
Benzyl Mercaptan: Contains a benzene ring and a thiol group, but with a different substitution pattern.
Cyclohexylbenzene-1-thiol: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
Uniqueness
3-cyclopropylbenzene-1-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-cyclopropylbenzene-1-thiol can be achieved through a multi-step process involving the conversion of commercially available starting materials to the target compound.", "Starting Materials": [ "Cyclopropylmethyl bromide", "Sodium thiolate", "Benzene-1-thiol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Preparation of cyclopropylmethyl thiol ether by reacting cyclopropylmethyl bromide with sodium thiolate in diethyl ether.", "Step 2: Conversion of cyclopropylmethyl thiol ether to cyclopropylmethyl mercaptan by treatment with hydrochloric acid.", "Step 3: Preparation of 3-cyclopropylbenzene-1-thiol by reacting benzene-1-thiol with cyclopropylmethyl mercaptan in the presence of sodium hydroxide and anhydrous magnesium sulfate as a drying agent.", "Step 4: Purification of the crude product by washing with sodium bicarbonate and drying with anhydrous magnesium sulfate.", "Step 5: Recrystallization of the purified product from petroleum ether to obtain the final product." ] } | |
Número CAS |
1838169-47-3 |
Fórmula molecular |
C9H10S |
Peso molecular |
150.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



